N1-(2-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tosylpiperidinyl group, and an oxalamide linkage. Its distinct chemical properties make it a subject of interest in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2-methoxyphenylamine: This can be synthesized from 2-methoxyaniline through a series of reactions including nitration, reduction, and diazotization.
Synthesis of 1-tosylpiperidine: This involves the tosylation of piperidine using tosyl chloride in the presence of a base such as pyridine.
Formation of the oxalamide linkage: The final step involves the coupling of 2-methoxyphenylamine and 1-tosylpiperidine with oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated synthesis equipment are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxalamide linkage produces primary amines.
Scientific Research Applications
N1-(2-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antidepressant molecule due to its ability to interact with neurotransmitter systems.
Biological Research: It is used in studies related to its effects on cellular pathways and molecular targets.
Industrial Applications: Its unique chemical properties make it useful in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N1-(2-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine by binding to their respective receptors or inhibiting their reuptake . This modulation can lead to antidepressant effects by enhancing the levels of these neurotransmitters in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
Tricyclic Antidepressants (TCAs): These compounds also target neurotransmitter systems but have a different core structure.
Selective Serotonin Reuptake Inhibitors (SSRIs): These compounds specifically inhibit the reuptake of serotonin, unlike the broader action of N1-(2-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide.
Uniqueness
This compound is unique due to its dual functional groups, which allow it to interact with multiple neurotransmitter systems simultaneously. This multi-target approach can potentially lead to more effective therapeutic outcomes with fewer side effects compared to single-target compounds.
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-17-10-12-19(13-11-17)32(29,30)26-16-6-5-7-18(26)14-15-24-22(27)23(28)25-20-8-3-4-9-21(20)31-2/h3-4,8-13,18H,5-7,14-16H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXWORFPSBIKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.